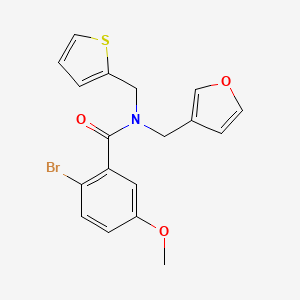

2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide

Description

2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of bromine, furan, thiophene, and methoxy groups in its structure suggests it could participate in diverse chemical reactions and exhibit unique biological activities.

Properties

IUPAC Name |

2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3S/c1-22-14-4-5-17(19)16(9-14)18(21)20(10-13-6-7-23-12-13)11-15-3-2-8-24-15/h2-9,12H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTVKQHMQYGMGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)N(CC2=COC=C2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Bromination: Starting with a benzamide derivative, bromination can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or light.

Methoxylation: Introduction of the methoxy group can be done via methylation using reagents like dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base such as potassium carbonate (K2CO3).

Furan and Thiophene Substitution: The furan-3-ylmethyl and thiophen-2-ylmethyl groups can be introduced through nucleophilic substitution reactions, often using corresponding halides and a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

Catalyst Optimization: Using more efficient catalysts to speed up reactions and increase yield.

Solvent Selection: Choosing solvents that maximize solubility and reaction rates while being environmentally friendly.

Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2SO4

Reduction: LiAlH4, H2/Pd

Substitution: NaH, KOtBu, various nucleophiles

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of de-brominated products.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, 2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide can be used as a building block for more complex molecules. Its diverse functional groups allow for multiple derivatizations, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.

Biology

This compound may exhibit biological activity due to its structural features. It could be investigated for potential antimicrobial, antifungal, or anticancer properties. The presence of furan and thiophene rings, which are known pharmacophores, suggests it could interact with biological targets effectively.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structure allows for modifications to enhance its pharmacokinetic and pharmacodynamic properties, potentially leading to new therapeutic agents.

Industry

In the materials science industry, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to its conjugated system and electron-donating/withdrawing groups.

Mechanism of Action

The mechanism of action for 2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding to hydrophobic pockets in proteins, while the bromine atom might participate in halogen bonding, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

- 2-bromo-N-(furan-2-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide

- 2-bromo-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide

- 2-chloro-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide

Uniqueness

Compared to similar compounds, 2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. The combination of bromine, furan, and thiophene in this particular arrangement may offer distinct advantages in terms of binding affinity and specificity in biological systems, as well as unique electronic properties in materials science applications.

Biological Activity

The compound 2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide is a member of a class of benzamide derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula and Weight

- Molecular Formula : C₁₃H₁₂BrN₃O₂S

- Molecular Weight : 326.21 g/mol

Structural Characteristics

The compound features a bromine atom, a methoxy group, and both furan and thiophene moieties, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzamide have been shown to inhibit cell proliferation in various cancer cell lines. A study found that certain synthesized derivatives demonstrated promising antiproliferative activity against human cancer cell lines, with IC₅₀ values indicating effective inhibition of cell growth .

Antimicrobial Activity

Thiophene-containing compounds, including this benzamide derivative, have been reported to possess antimicrobial properties. These compounds can interact with bacterial membranes or inhibit essential bacterial enzymes, thereby exhibiting bactericidal effects.

The mechanism by which this compound exerts its biological effects is thought to involve:

- Non-covalent Interactions : The presence of thiophene and furan rings allows for interactions such as hydrogen bonding and π-π stacking with biological targets.

- Biochemical Pathways : While specific pathways for this compound are not fully elucidated, related compounds have been linked to modulation of pathways involved in apoptosis and inflammation.

Case Studies

- Analgesic Activity : In a study involving synthesized analogs of this compound, two compounds exhibited significant analgesic activity in animal models. This suggests potential for pain management applications .

- Antiproliferative Studies : A series of synthesized benzamide derivatives were screened for antiproliferative activity against various cancer cell lines. One derivative showed an IC₅₀ value as low as 10 μM against the HepG2 liver cancer cell line, indicating strong potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | IC₅₀ (μM) | Activity Type |

|---|---|---|

| This compound | 10 | Antiproliferative |

| 2-bromo-N-(thiophen-3-ylmethyl)benzamide | 15 | Antimicrobial |

| 2-bromo-N-(pyridin-3-ylmethyl)benzamide | 12 | Analgesic |

This table highlights the varying degrees of biological activity exhibited by structurally similar compounds.

Q & A

Q. What are the key synthetic strategies for preparing 2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide?

Answer: The synthesis involves multi-step reactions:

Bromination : Introduce bromine at the 2-position of 5-methoxybenzoic acid.

Amidation : React the brominated intermediate with furan-3-ylmethylamine and thiophen-2-ylmethylamine in a sequential or parallel manner.

Purification : Use column chromatography (e.g., ethyl acetate/petroleum ether mixtures) to isolate the product.

- Critical Parameters : Temperature control (0–5°C during bromination), stoichiometric excess of amines, and inert atmosphere (N₂) to prevent oxidation of thiophene .

Q. How can researchers confirm the molecular structure of this compound?

Answer:

- NMR Spectroscopy : Analyze / NMR to verify substituent positions (e.g., methoxy at C5, bromine at C2, and furan/thiophene methyl groups).

- X-ray Crystallography : Use SHELXL for refinement and Mercury 2.0 for crystal structure visualization. Example bond lengths: C-Br (~1.9 Å), C-O (methoxy, ~1.4 Å) .

- Mass Spectrometry : Confirm molecular weight (e.g., HRMS-ESI with <2 ppm error).

Advanced Research Questions

Q. How should experimental designs be structured to evaluate this compound's anticancer activity?

Answer:

- In Vitro Assays :

- Apoptosis Induction : Use Annexin V/PI staining in cancer cell lines (e.g., MCF-7 breast cancer).

- Cell Proliferation : Compare IC₅₀ values with controls like cisplatin.

- Mechanistic Studies :

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using Z′-LYTE assays .

- Pathway Analysis : Western blotting for apoptosis markers (e.g., Bcl-2, Bax).

- Data Interpretation : Normalize to DMSO controls and validate with triplicate runs .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Answer:

- Source Analysis : Check assay conditions (e.g., cell line variability, serum concentration).

- Structural Confirmation : Re-validate compound purity via HPLC (>95%) and NMR.

- SAR Studies : Compare with analogs (e.g., replacing thiophene with pyridine) to identify critical pharmacophores .

- Reprodubility : Use standardized protocols (e.g., NCI-60 panel for anticancer screening) .

Q. What methodologies optimize the synthetic yield of this compound?

Answer:

Q. What analytical techniques are critical for assessing purity and stability?

Answer:

Q. How can researchers identify molecular targets of this compound?

Answer:

- Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins.

- Molecular Docking : Screen against PDB structures (e.g., 4Y9D for kinase targets) using AutoDock Vina.

- CRISPR Screening : Genome-wide knockout libraries to identify sensitized/resistant pathways .

Q. What strategies mitigate toxicity in preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.